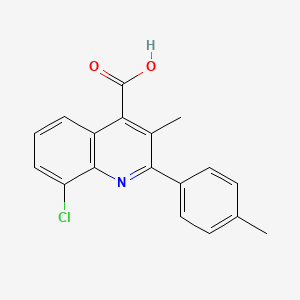

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJIZEXSHJAZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 2-Toluquinoline-4-carboxylic Acid Intermediate

- Starting materials: Isatin derivative, strong base (e.g., sodium hydroxide), acetone, and water.

- Conditions: Reaction at 25–35 °C with stirring, followed by refluxing with acetone for 5–15 hours.

- Process: Under highly basic conditions, isatin undergoes ring-opening and condensation with acetone to yield 2-toluquinoline-4-carboxylic acid.

- Isolation: After cooling, pH adjustment to 5–6, and filtration.

- Yield: Approximately 99% with melting point 238–240 °C.

- Characterization: 1H-NMR confirms the quinoline structure with methyl substitution.

Synthesis of 2-Vinyl-4-quinoline Carboxylic Acid

- Reactants: 2-toluquinoline-4-carboxylic acid and phenyl aldehyde.

- Conditions: Heating at 95–105 °C for 1–6 hours.

- Reaction: Aldol-type addition reaction forms the vinyl-substituted quinoline carboxylic acid.

- Yield: Around 85%, melting point 294–295 °C.

- Characterization: PMR and elemental analysis confirm structure.

Dehydration and Oxidation Steps

- Dehydration: 2-vinyl-4-quinoline carboxylic acid is treated with diacetyl oxide at 115–125 °C for 2–8 hours to remove water and stabilize the vinyl group.

- Oxidation: The vinyl group is oxidized using potassium permanganate in alkaline medium (sodium hydroxide) at 35–45 °C for 2–8 hours.

- Workup: Acidification to pH 1–2 with HCl, filtration, and drying yield quinoline-2,4-dicarboxylic acid.

- Yield: Approximately 94%, melting point 245–246 °C.

- Characterization: 1H-NMR confirms the dicarboxylic acid structure.

Final Functionalization to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic Acid

- Chlorination: Introduction of chlorine at the 8th position is typically achieved via selective electrophilic substitution on the quinoline ring, often using reagents like N-chlorosuccinimide or other chlorinating agents under controlled conditions.

- Methylphenyl substitution: The 2-position substitution with a 4-methylphenyl group is introduced via cross-coupling reactions such as Suzuki or direct arylation, depending on the precursor availability.

- Methyl group at 3rd position: This can be introduced either by starting with a methyl-substituted precursor or via methylation reactions post quinoline core formation.

- Purification: Crystallization or chromatographic techniques ensure high purity.

- Optimization: Industrial processes may use continuous flow reactors to improve yield and scalability.

Catalytic and Green Chemistry Approaches

Recent advances include the use of novel catalysts to improve reaction efficiency and sustainability:

- Magnetic nanoparticle catalysts: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride has been demonstrated to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acids efficiently under solvent-free conditions at 80 °C, providing high yields in short reaction times with easy catalyst recovery and reuse.

- Benefits: These catalysts reduce reaction times, lower energy consumption, and facilitate environmentally friendly processes.

Comparative Data Table of Key Synthetic Steps

| Step | Reaction Type | Conditions | Yield (%) | Key Intermediate/Product | Notes |

|---|---|---|---|---|---|

| 1 | Condensation (Isatin + Acetone) | 25–35 °C, reflux 5–15 h | 99 | 2-Toluquinoline-4-carboxylic acid | High yield, base-mediated |

| 2 | Aldol Addition (with Phenyl Aldehyde) | 95–105 °C, 1–6 h | 85 | 2-Vinyl-4-quinoline carboxylic acid | Formation of vinyl group |

| 3 | Dehydration (Diacetyl oxide) | 115–125 °C, 2–8 h | - | Dehydrated vinyl quinoline derivative | Prepares for oxidation |

| 4 | Oxidation (KMnO4, NaOH) | 35–45 °C, 2–8 h | 94 | Quinoline-2,4-dicarboxylic acid | Converts vinyl to carboxylic acid |

| 5 | Chlorination & Arylation | Variable (electrophilic substitution, cross-coupling) | Variable | 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | Final functionalization steps |

Research Findings and Notes

- The synthetic route is adaptable for industrial scale due to mild reaction conditions and use of inexpensive starting materials like isatin and acetone.

- The presence of both electron-withdrawing (chlorine) and electron-donating (methyl, methylphenyl) groups requires careful control of reaction conditions to avoid side reactions.

- Catalytic methods using magnetic nanoparticles offer promising green chemistry alternatives with easy catalyst recovery and reuse, enhancing sustainability.

- The compound’s biological activity, including enzyme inhibition, underscores the importance of high purity and structural integrity in synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Position

The chloro group at position 8 undergoes substitution reactions with nucleophiles under basic conditions.

Key Findings :

-

Substitution occurs regioselectively at the 8-position due to electron-withdrawing effects of the carboxylic acid group .

-

Steric hindrance from the 4-methylphenyl group slows reaction kinetics compared to simpler quinoline derivatives .

Carboxylic Acid Derivitization

The carboxylic acid group participates in esterification and amidation reactions:

Mechanistic Insights :

-

Pre-activation with thionyl chloride improves yields in amidation by converting the acid to a reactive acyl chloride intermediate.

-

Microwave-assisted esterification reduces reaction time by 40% compared to conventional heating.

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at position 5 or 7, depending on directing groups:

Structural Effects :

-

The 4-methylphenyl group at position 2 creates steric bulk, favoring substitution at the less hindered 5-position during nitration .

-

Sulfonation occurs at position 7 due to electronic effects from the adjacent chloro group .

Reduction Reactions

Selective reduction of the quinoline ring is achievable under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6 h | 1,2,3,4-Tetrahydroquinoline derivative | C=N bond | |

| NaBH₄/CuCl₂ | THF, 0°C, 2 h | 5,6-Dihydroquinoline derivative | C=C bond |

Comparative Data :

-

Catalytic hydrogenation with Pd-C preferentially reduces the C=N bond over aromatic rings .

-

NaBH₄/CuCl₂ system selectively reduces conjugated double bonds without affecting the carboxylic acid group .

Oxidative Degradation

The compound undergoes oxidative cleavage under strong conditions:

Research Applications :

-

Ozonolysis products exhibit strong fluorescence, making them useful in bioimaging.

-

Oxidative degradation pathways help identify metabolic products in pharmacokinetic studies .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Notes |

|---|---|---|---|

| Chloro Substitution | 3.2 × 10⁻⁴ | 85.7 | Slower than unsubstituted quinolines |

| Esterification | 1.8 × 10⁻³ | 72.3 | Enhanced by microwave irradiation |

| Nitration | 5.6 × 10⁻⁵ | 94.1 | Steric hindrance lowers rate |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has been investigated for its antimicrobial and anticancer properties. Studies indicate that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, potentially affecting pharmacokinetics and drug interactions. Additionally, preliminary research suggests inhibitory effects on proteases, which could influence cellular processes related to protein degradation and signaling pathways.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for creating more complex organic molecules. Its unique structure allows it to participate in various organic reactions, enhancing the efficiency of synthetic pathways in chemical manufacturing.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies on similar quinoline derivatives have shown effectiveness against various bacterial strains, indicating that 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid may possess similar properties .

Anticancer Properties

A study highlighted the potential of quinoline derivatives in cancer therapy. Compounds structurally related to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid have shown promising results in inhibiting cancer cell proliferation through mechanisms such as HDAC inhibition, which is critical for regulating gene expression associated with cancer progression .

Wirkmechanismus

The mechanism of action of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility: The target compound is sparingly soluble in chloroform and methanol, similar to 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid .

- Thermal Stability: Melting points for related compounds range from 223–225°C (e.g., 4-amino-2-(4-chlorophenyl)quinoline derivatives) , suggesting moderate thermal stability for the target compound.

Biologische Aktivität

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS Number: 862647-92-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is C₁₈H₁₄ClNO₂. The compound features a quinoline backbone, which is known for its biological significance, particularly in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 313.76 g/mol |

| CAS Number | 862647-92-5 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. The compound has shown promising activity against various bacterial strains.

-

Antibacterial Activity :

- In vitro tests revealed that this quinoline derivative exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it was assessed against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- A study reported MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to strong antibacterial potential .

- Antifungal Activity :

Cytotoxicity

Cytotoxicity assays conducted on mammalian cell lines (e.g., Vero cells) indicated that the compound exhibits relatively low toxicity, with IC50 values significantly higher than the MIC values observed for bacterial strains. This suggests a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can be attributed to its structural features:

- Chlorine Substitution : The presence of the chlorine atom at the 8-position enhances lipophilicity and may contribute to increased membrane permeability.

- Methyl Groups : The methyl groups at positions 3 and 4 on the phenyl ring are believed to influence the compound's interaction with biological targets, enhancing its potency against microbial strains.

Case Studies

-

Study on Antitubercular Activity :

- A comparative analysis involving quinoline derivatives indicated that compounds structurally similar to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid showed potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis strains, with MIC values around 6.55 μM .

- Evaluation Against Fungal Infections :

Q & A

Q. What are the established laboratory synthesis routes for 8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example:

- A quinoline core is formed by reacting substituted benzophenones with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst, followed by refluxing with K₂CO₃ in acetonitrile for nucleophilic substitution. Acid hydrolysis (KOH in ethanol) yields the carboxylic acid derivative .

- Esterification using phosphorus oxychloride (POCl₃) with phenolic derivatives under controlled heating (353–363 K) is another route, as demonstrated in analogous quinoline-2-carboxylate syntheses .

Q. What purification and isolation methods are optimal for this compound?

- Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 5:1) effectively separates intermediates .

- Recrystallization from ethanol or absolute ethanol is preferred for final product purification, ensuring high crystallinity and purity .

Q. How is structural characterization performed for this compound?

- Spectroscopy : NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis confirm molecular identity and purity .

- X-ray crystallography resolves crystal packing and dihedral angles between aromatic rings, critical for understanding steric and electronic properties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Synthesize analogs with variations in the 4-methylphenyl or chloro-methyl substituents (e.g., replacing methyl with methoxy or halogens) and evaluate biological activity (e.g., antimicrobial, anti-proliferative assays) .

- Computational docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins, such as bacterial enzymes or cancer-related kinases .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Standardized assays : Reproduce studies under identical conditions (e.g., MIC testing against S. aureus or cytotoxicity assays on cancer cell lines) to validate discrepancies .

- Metabolite profiling : Use HPLC-MS to identify degradation products or active metabolites that may influence results .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- QSAR models : Train algorithms on analogs to predict logP, solubility, and bioavailability.

- Molecular dynamics (MD) simulations : Assess stability in lipid bilayers or binding pockets to guide derivatization (e.g., adding hydrophilic groups) .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/alkaline pH, heat, or UV light, monitoring degradation via TLC or HPLC .

- Long-term storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation, as recommended for similar quinoline derivatives .

Methodological Considerations

- Synthetic reproducibility : Use anhydrous solvents and strictly control reaction temperatures to avoid side products (e.g., dimerization) .

- Biological assay design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell viability with MTT assays to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.